methyl N-[(4-chlorophenyl)methyl]carbamodithioate
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Overview
Description
Methyl N-[(4-chlorophenyl)methyl]carbamodithioate is a chemical compound with the molecular formula C9H10ClNS2. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenyl group and a carbamodithioate moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-chlorophenyl)methyl]carbamodithioate typically involves the reaction of 4-chlorobenzylamine with carbon disulfide and methyl iodide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:
- Dissolve 4-chlorobenzylamine in an appropriate solvent, such as ethanol or methanol.
- Add carbon disulfide to the solution and stir the mixture.
- Introduce methyl iodide to the reaction mixture and continue stirring.
- Add a base, such as sodium hydroxide, to the mixture to facilitate the reaction.
- After completion, the product is isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-chlorophenyl)methyl]carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydroxide, ethanol as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Hydroxylated, alkoxylated, or aminated products.
Scientific Research Applications
Methyl N-[(4-chlorophenyl)methyl]carbamodithioate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamodithioate groups into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Mechanism of Action
The mechanism of action of methyl N-[(4-chlorophenyl)methyl]carbamodithioate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl N-[(4-chlorophenyl)methyl]carbamodithioate can be compared with other similar compounds, such as:
Methyl N-[(4-bromophenyl)methyl]carbamodithioate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activities.
Methyl N-[(4-fluorophenyl)methyl]carbamodithioate: Contains a fluorine atom, which can affect its chemical stability and interaction with biological targets.
Methyl N-[(4-methylphenyl)methyl]carbamodithioate: The presence of a methyl group instead of chlorine can influence its hydrophobicity and overall chemical behavior.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and effects.
Properties
IUPAC Name |
methyl N-[(4-chlorophenyl)methyl]carbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNS2/c1-13-9(12)11-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMPKEZVOAQSOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NCC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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